molecular formula C16H15N3O4S2 B2708283 3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 2034494-62-5

3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No. B2708283
CAS RN: 2034494-62-5
M. Wt: 377.43
InChI Key: MDPUPAGODNNVJM-UHFFFAOYSA-N
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Description

“3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is a compound that belongs to the class of thiazolidine derivatives . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .


Synthesis Analysis

Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . In one procedure, primary amines, aldehyde, and mercaptoacetic acid were reacted via one-pot MCR in the presence of BF3 and p-toluenesulfonic acid (PTSA) to form derivatives of thiazolidin-4-one .


Molecular Structure Analysis

The molecular structure of thiazolidine-2,4-dione, also called glitazone, consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .


Chemical Reactions Analysis

Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates . They are used as vehicles in the synthesis of valuable organic combinations .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolidine-2,4-dione derivatives are influenced by the presence of sulfur and nitrogen in the five-membered heterocyclic ring . The presence of sulfur enhances their pharmacological properties .

Scientific Research Applications

For reference:

  • QPTD: 3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione .
  • Thiazolidinedione : A class of compounds known for their antidiabetic properties .
  • Quinoline : A heterocyclic aromatic compound .
  • Sulfonamide : A functional group containing a sulfur atom bonded to an amine group .

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds 3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Mechanism of Action

Target of Action

The primary targets of 3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione are believed to be the PPAR-γ receptors and cytoplasmic Mur ligases . The compound’s interaction with these targets plays a crucial role in its biological activities.

Mode of Action

3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione interacts with its targets in a specific manner. It exhibits hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . Additionally, it demonstrates antimicrobial action by inhibiting cytoplasmic Mur ligases .

Biochemical Pathways

The biochemical pathways affected by 3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione include the insulin signaling pathway and the bacterial cell wall synthesis pathway. The compound’s interaction with PPAR-γ receptors enhances insulin sensitivity, impacting the insulin signaling pathway . Its inhibition of cytoplasmic Mur ligases affects the bacterial cell wall synthesis pathway, leading to its antimicrobial effects .

Result of Action

The molecular and cellular effects of 3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione’s action include improved insulin sensitivity and inhibition of bacterial growth. By activating PPAR-γ receptors, the compound enhances insulin sensitivity, which can be beneficial in conditions like diabetes . Its inhibition of cytoplasmic Mur ligases leads to the disruption of bacterial cell wall synthesis, resulting in antimicrobial effects .

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

3-(1-quinolin-8-ylsulfonylpyrrolidin-3-yl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S2/c20-14-10-24-16(21)19(14)12-6-8-18(9-12)25(22,23)13-5-1-3-11-4-2-7-17-15(11)13/h1-5,7,12H,6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPUPAGODNNVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

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